Ethyltriphenylphosphonium tetrafluoroborate
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Overview
Description
Phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) is a quaternary phosphonium salt with the chemical formula (C_{20}H_{20}P \cdot BF_{4}). This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) typically involves the reaction of triphenylphosphine with ethyl halides, followed by the addition of tetrafluoroboric acid. One common method includes:
Addition of Triphenylphosphine to an Organic Solvent: Triphenylphosphine is dissolved in an organic solvent such as acetonitrile.
Reaction with Ethyl Halides: Ethyl chloride or ethyl bromide is added dropwise to the solution, and the mixture is heated to a temperature of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours.
Formation of the Phosphonium Salt: The reaction mixture is cooled to room temperature, and the pressure is reduced to normal. The resulting product is then centrifuged and dried to obtain ethyltriphenylphosphonium chloride or bromide.
Conversion to Tetrafluoroborate: The ethyltriphenylphosphonium chloride or bromide is then reacted with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production methods for phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) follow similar synthetic routes but are optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphine oxides or reduced phosphines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Phosphine Oxides: Oxidation reactions typically yield phosphine oxides.
Substituted Phosphonium Salts: Substitution reactions result in various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) involves its ability to act as a strong nucleophile and electrophile. The ethyl group can be easily substituted, and the phosphonium center can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tetraethylphosphonium Tetrafluoroborate: Similar in structure but with ethyl groups instead of phenyl groups.
Ethyltriphenylphosphonium Bromide: Similar but with bromide as the counterion instead of tetrafluoroborate.
Uniqueness
Phosphonium, ethyltriphenyl-, tetrafluoroborate(1-) is unique due to its combination of stability, reactivity, and versatility. The tetrafluoroborate counterion provides additional stability and solubility in various solvents, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C20H20BF4P |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
ethyl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C20H20P.BF4/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;2-1(3,4)5/h3-17H,2H2,1H3;/q+1;-1 |
InChI Key |
QJKAWVQNHRETGQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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